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molecular formula C7H7ClFN3 B2372906 2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine CAS No. 893772-23-1

2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine

Cat. No. B2372906
M. Wt: 187.6
InChI Key: QEMIWJUDZORNEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08796244B2

Procedure details

To 2,4 dichloro-5-fluoropyridine (1 g, 6 mmol) dissolved in CH3CN (8 ml) cooled in an ice bath was added Et3N (1.16 ml, 8.4 mmol) and cyclopropylamine (0.29 ml, 8.4 mmol) in CH3CN (2 ml). Reaction stirred 0° C. for 2 hours, evaporated water added and reaction extracted with EtOAc (×3). The organic fractions were combined washed with brine, dried over MgSO4, filtered and concentrated under reduced pressure to give the product (0.92 g).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
1.16 mL
Type
reactant
Reaction Step Two
Quantity
0.29 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1C=[C:6](Cl)[C:5]([F:9])=[CH:4][N:3]=1.CC[N:12](CC)CC.[CH:17]1([NH2:20])[CH2:19][CH2:18]1>CC#N>[Cl:1][C:2]1[N:12]=[C:6]([NH:20][CH:17]2[CH2:19][CH2:18]2)[C:5]([F:9])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=C(C(=C1)Cl)F
Name
Quantity
8 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
1.16 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0.29 mL
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
2 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
evaporated water
ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (×3)
WASH
Type
WASH
Details
The organic fractions were combined washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)NC1CC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.92 g
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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